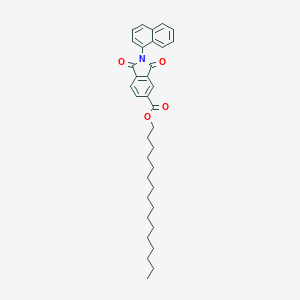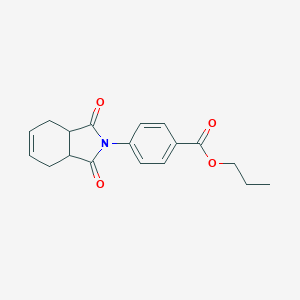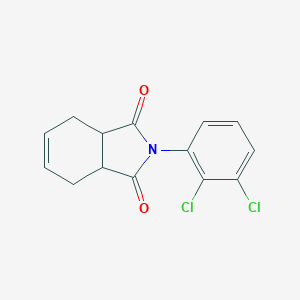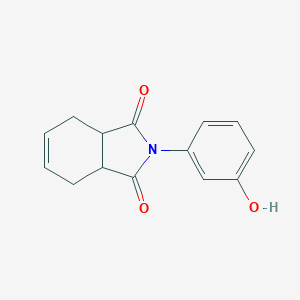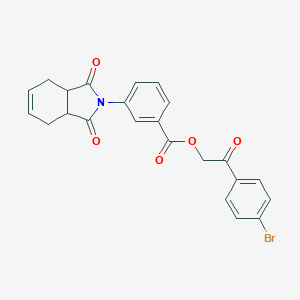![molecular formula C22H18O4 B341971 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate](/img/structure/B341971.png)
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a biphenyl group, an oxoethyl group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-(biphenyl-4-yl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: 2-(Biphenyl-4-yl)-2-oxoethyl 2-formylbenzoate, 2-(Biphenyl-4-yl)-2-oxoethyl 2-carboxybenzoate.
Reduction Products: 2-(Biphenyl-4-yl)-2-hydroxyethyl 2-methoxybenzoate.
Substitution Products: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate can be used as an intermediate for the preparation of more complex molecules
Biology
The compound may be explored for its potential biological activities. Derivatives of biphenyl and benzoate are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research into the biological effects of this compound could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for incorporation into various industrial applications.
Mechanism of Action
The mechanism by which 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yl)-2-oxoethyl benzoate: Similar structure but lacks the methoxy group.
2-(Biphenyl-4-yl)-2-oxoethyl 4-methoxybenzoate: Similar structure with the methoxy group in a different position.
2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate: Similar structure with the methoxy group in a different position.
Uniqueness
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C22H18O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H18O4/c1-25-21-10-6-5-9-19(21)22(24)26-15-20(23)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
IRKPDXUGYZIHSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-DICHLORO-2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}ISOINDOLE-1,3-DIONE](/img/structure/B341890.png)

